Cell Division Cycle 6 protein is a crucial regulator of DNA replication in eukaryotic cells. It plays a significant role in the assembly of prereplicative complexes at the origins of replication during the G1 phase of the cell cycle. The protein is essential for initiating DNA synthesis and is involved in various cellular processes, including cell cycle checkpoints and oncogenesis. Its expression is tightly regulated by mitogenic signals and transcription factors such as E2F proteins .
Cdc6 is highly conserved across different species, including yeast and mammals, highlighting its fundamental role in cellular processes. The protein was first characterized in yeast, where it interacts with other proteins involved in DNA replication . In humans, Cdc6 expression is observed predominantly in proliferating cells, particularly in tissues where active DNA replication occurs .
Cdc6 can be synthesized through various methods, including recombinant DNA technology. In laboratory settings, Cdc6 is often expressed in bacterial or eukaryotic systems using plasmids that contain the Cdc6 gene. The purification of Cdc6 typically involves affinity chromatography techniques that exploit its specific interactions with other proteins or nucleic acids.
The production of Cdc6 involves several steps:
Cdc6 has a complex structure featuring several functional domains:
Recent studies have provided insights into the structural dynamics of Cdc6 when bound to origin recognition complexes, revealing how it facilitates the recruitment of other replication factors .
The molecular weight of human Cdc6 is approximately 50 kDa, and it contains several phosphorylation sites that regulate its activity during the cell cycle . Structural analyses demonstrate that Cdc6 undergoes conformational changes upon ATP binding, which are critical for its function in DNA replication initiation.
Cdc6 participates in several biochemical reactions during DNA replication:
The efficiency of these reactions can be influenced by various factors, including ATP concentration and the presence of other regulatory proteins like Cyclin E . Mutations affecting the ATP-binding site have been shown to impair Cdc6's ability to cooperate with Cyclin E, highlighting the importance of this interaction for effective DNA replication .
The mechanism by which Cdc6 initiates DNA replication involves a series of well-coordinated steps:
Experimental data indicate that the binding affinity between Cdc6 and origin DNA is significantly enhanced upon ATP binding, which stabilizes the formation of the prereplicative complex necessary for initiating DNA synthesis .
Cdc6 is a soluble protein predominantly localized within the nucleus during active cell division phases. Its stability and activity are influenced by post-translational modifications such as phosphorylation.
Cdc6 exhibits high specificity for its substrates, particularly origin DNA sequences, due to its unique structural motifs that facilitate specific interactions. Its activity is also regulated through various signaling pathways that respond to cellular conditions .
Studies have shown that alterations in Cdc6 levels can lead to aberrant cell cycle progression and contribute to oncogenic transformations, emphasizing its role as a potential target for cancer therapies .
Cdc6 has significant implications in various fields:
CDC6 comprises distinct functional domains that orchestrate its replication initiation functions. The N-terminal region (residues 1–47 in S. cerevisiae), termed the NP6 domain, is essential for double-stranded DNA binding without sequence specificity. This domain competes with minor groove-binding agents like distamycin A, indicating its DNA interaction mechanism [1] [8]. The central AAA+ ATPase module (residues 51–394) contains conserved Walker A (GxxGxGKS/T) and Walker B (hhhhDE/D, where h is hydrophobic) motifs, facilitating ATP hydrolysis and protein-protein interactions with Mcm2 and Cdc4 [2] [7]. The C-terminal winged-helix (WH) domain mediates DNA binding and oligomerization in archaeal homologs, though its role in eukaryotes is less defined [6] [9].
Table 1: Functional Domains of CDC6
Domain | Position | Key Features | Functions |
---|---|---|---|
NP6 | N-terminal | Basic residues (e.g., KRKK motif); homodimerizes | dsDNA binding; stimulates Abf1-ARS1 interaction |
AAA+ ATPase | Central | Walker A/B motifs; P-loop | ATP hydrolysis; Mcm2/Cdc4 binding; MCM loading |
Winged-Helix | C-terminal | DNA-binding fold; variable across species | DNA/protein interactions; structural stability |
Source: Feng et al. (2000); Liu et al. (2000); Ausiannikava & Allers (2017) [1] [6] [8]
CDC6 adopts a cashew-shaped tertiary structure with three domains. Domains I (AAA+ ATPase) and II (oligomerization) form an ATP-binding cleft, while domain III (WH) stabilizes DNA interactions. ATP binding induces conformational shifts essential for ORC-CDC6 complex assembly and MCM helicase loading [6] [8] [9]. Mutagenesis of the Walker A motif (e.g., K59A in Sulfolobus solfataricus CDC6-1) abolishes ATP hydrolysis and autophosphorylation, confirming ATP's role in enzymatic activity [6]. In archaea, CDC6 forms ring-shaped homodimers resembling ORC1, suggesting evolutionary conservation in origin recognition [8] [9].
CDC6 shares deep homology with ORC1, particularly in the AAA+ ATPase domain. In archaea, CDC6/ORC1 fusion proteins (e.g., Pyrobaculum aerophilum) perform origin recognition and MCM loading, underscoring primordial replication mechanisms [6] [9]. Eukaryotes exhibit divergent N-terminal sequences: Drosophila species harbor conserved N-terminal motifs absent in other insects, indicating lineage-specific adaptations in origin licensing [4]. Human CDC6 retains the ATPase core but acquires Cyclin-binding motifs (e.g., R/KxL) absent in yeast, enabling CDK-mediated regulation [3] [9].
Table 2: Evolutionary Variation in CDC6 Domains
Organism Group | N-terminal Tail | AAA+ ATPase | C-terminal Domain | Unique Features |
---|---|---|---|---|
Archaea | Minimal | High conservation | WH domain | ORC1/CDC6 fusion proteins |
Yeast | NP6 DNA-binding domain | High conservation | Variable | SCFCdc4-mediated degradation |
Mammals | Phosphoregulatory motifs | High conservation | Extended WH | Cyclin-binding motifs; SKP2 degradation |
Source: Feng et al. (2000); Lau et al. (2007); Liu et al. (2000) [1] [4] [8]
CDC6 stability and activity are tightly regulated by PTMs:
Table 3: Key Post-Translational Modifications of CDC6
PTM | Enzymes | Functional Outcome | Cell Cycle Phase |
---|---|---|---|
Phosphorylation | CDK2-Cyclin E/A | Nuclear exclusion; loss of DNA binding | S-phase |
Ubiquitination | SCFCdc4 (yeast); SKP2 (mammals) | Proteasomal degradation | S/G2-phase |
Deubiquitination | USP10/CDC73 complex | Stabilizes CDC6; extends G1 licensing window | G1-phase |
Source: Calzada & Bueno (2002); Borlado & Méndez (2008); Nature Comm (2023) [7] [8] [10]
Compound Names: CDC6, Cdc18 (fission yeast), ORC1 (archaeal homolog), Cell Division Cycle 6
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